1-(4-Hydroxy-2,6-dimethylphenyl)butan-1-one
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Overview
Description
1-(4-Hydroxy-2,6-dimethylphenyl)butan-1-one is an organic compound with a molecular formula of C12H16O2. This compound is characterized by a butanone backbone with a hydroxy group and two methyl groups attached to a phenyl ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2,6-dimethylphenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-2,6-dimethylphenol with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-2,6-dimethylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-Hydroxy-2,6-dimethylphenyl)butanoic acid.
Reduction: 1-(4-Hydroxy-2,6-dimethylphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Hydroxy-2,6-dimethylphenyl)butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2,6-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, impacting various biochemical pathways.
Comparison with Similar Compounds
- 1-(2,4-Dimethylphenyl)butan-1-one
- 1-(3,4-Dimethylphenyl)butan-1-one
- 1-(2,6-Dimethylphenyl)ethanone
Comparison: 1-(4-Hydroxy-2,6-dimethylphenyl)butan-1-one is unique due to the presence of the hydroxy group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds without the hydroxy group may exhibit different reactivity and lack certain biological properties.
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4-hydroxy-2,6-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C12H16O2/c1-4-5-11(14)12-8(2)6-10(13)7-9(12)3/h6-7,13H,4-5H2,1-3H3 |
InChI Key |
USKHCUUHBBJIPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1C)O)C |
Origin of Product |
United States |
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